N,N'-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(2,4-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes two 2,4-dichlorophenyl groups and a tetrafluorobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2,4-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,4-dichloroaniline with tetrafluorophthalic anhydride. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(2,4-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
N1,N4-BIS(2,4-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Medicinal Chemistry: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new therapeutic agents.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1,N4-BIS(2,4-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1,N4-BIS(2,4-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but lacks the tetrafluorobenzene core.
N1,N4-BIS(3,5-DICHLOROPHENYL)-2-BUTENEDIAMIDE: Contains different substituents and a butenediamide core.
Uniqueness
N1,N4-BIS(2,4-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both 2,4-dichlorophenyl groups and a tetrafluorobenzene core. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C20H8Cl4F4N2O2 |
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Molecular Weight |
526.1 g/mol |
IUPAC Name |
1-N,4-N-bis(2,4-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H8Cl4F4N2O2/c21-7-1-3-11(9(23)5-7)29-19(31)13-15(25)17(27)14(18(28)16(13)26)20(32)30-12-4-2-8(22)6-10(12)24/h1-6H,(H,29,31)(H,30,32) |
InChI Key |
RDXAIKWBXVUHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl)F)F |
Origin of Product |
United States |
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